molecular formula C13H18ClNO B11972131 N-(4-Chlorobenzyl)hexanamide CAS No. 303092-22-0

N-(4-Chlorobenzyl)hexanamide

Cat. No.: B11972131
CAS No.: 303092-22-0
M. Wt: 239.74 g/mol
InChI Key: FGHCZRALODBTOD-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)hexanamide: is an organic compound with the molecular formula C13H18ClNO and a molecular weight of 239.748 g/mol . It is a member of the hexanamides family, characterized by the presence of a hexanamide backbone substituted with a 4-chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)hexanamide typically involves the reaction of 4-chlorobenzylamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorobenzyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

  • N-(2,4-Dichlorophenyl)hexanamide
  • N-(4-Methoxybenzyl)hexanamide
  • N-(1-Naphthyl)hexanamide

Comparison: N-(4-Chlorobenzyl)hexanamide is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .

Properties

CAS No.

303092-22-0

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C13H18ClNO/c1-2-3-4-5-13(16)15-10-11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3,(H,15,16)

InChI Key

FGHCZRALODBTOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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